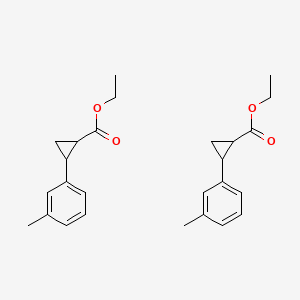
Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE typically involves an alkylation reaction. Ethyl 2-bromoacetate is reacted with toluene, followed by cyclopropanation to obtain the desired product . The reaction conditions include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of pesticides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE can be compared with other similar compounds such as:
Ethyl 2-(p-tolyl)cyclopropanecarboxylate: Similar in structure but with a para-methyl group instead of a meta-methyl group.
Methyl 2-(m-tolyl)cyclopropanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
The uniqueness of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE lies in its specific structural configuration, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C26H32O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 2-(3-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/2C13H16O2/c2*1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h2*4-7,11-12H,3,8H2,1-2H3 |
InChI Key |
VPPQZWNRJSZUQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC(=C2)C.CCOC(=O)C1CC1C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


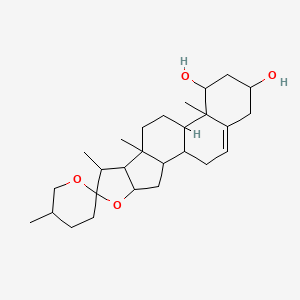
![[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)
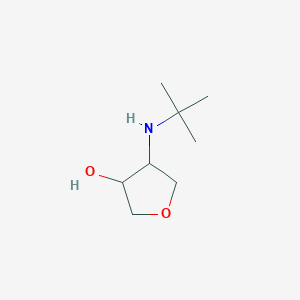
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)
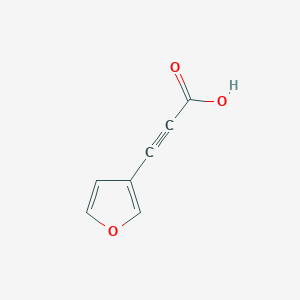

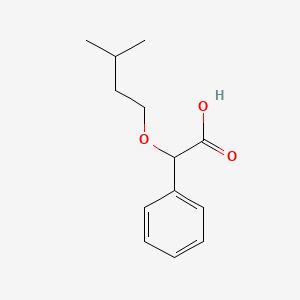
![rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, trifluoroacetic acid, cis](/img/structure/B12308723.png)
![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)
![4-Chlorothieno[2,3-d]pyridazine](/img/structure/B12308742.png)
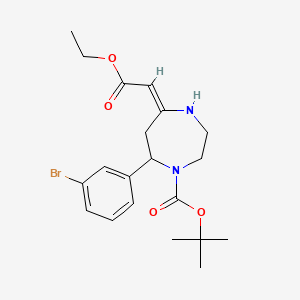
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B12308747.png)
![Rac-tert-butyl n-([(3r,4r)-4-aminooxolan-3-yl]methyl)carbamate](/img/structure/B12308749.png)

